2-Chloro-4-hydroxynicotinonitrile

Medicinal Chemistry Process Chemistry Quality Control

This regioisomer-specific building block is essential for systematic SAR campaigns. The unique 2-chloro-4-hydroxy substitution pattern on the nicotinonitrile scaffold enables orthogonal functionalization strategies that are not possible with the 4-chloro-2-hydroxy or 5-chloro-2-hydroxy analogs. This precise reactivity profile allows medicinal chemists to probe the influence of chloro- and hydroxy-group positioning on target binding and ADMET properties. Supplied as a white solid, the compound requires cold storage (0–5 °C) and immediate-use or cold-chain handling to maintain integrity, making it ideal for stability and selectivity studies under controlled reaction conditions.

Molecular Formula C6H3ClN2O
Molecular Weight 154.55 g/mol
CAS No. 869802-74-4
Cat. No. B3359643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxynicotinonitrile
CAS869802-74-4
Molecular FormulaC6H3ClN2O
Molecular Weight154.55 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)C#N)Cl
InChIInChI=1S/C6H3ClN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10)
InChIKeyZNNTUZCAVDQLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hydroxynicotinonitrile (CAS 869802-74-4): Core Properties and Procurement Baseline


2-Chloro-4-hydroxynicotinonitrile (CAS 869802-74-4) is a heterocyclic building block belonging to the nicotinonitrile class, featuring a 2-chloro and 4-hydroxy substitution pattern on the pyridine ring . It is supplied as a white solid with a purity of ≥95% and requires storage at 0–5°C to maintain integrity . The compound is characterized by a molecular weight of 154.55 g/mol, a predicted boiling point of 485.9±45.0 °C, and a predicted pKa of 4.68±0.10 . These baseline parameters are essential for procurement and experimental design, but they do not inherently differentiate this compound from regioisomeric analogs.

Why 2-Chloro-4-hydroxynicotinonitrile (CAS 869802-74-4) Cannot Be Casually Replaced by Regioisomeric Analogs


The substitution pattern of chloro and hydroxy groups on the nicotinonitrile scaffold critically dictates reactivity, physicochemical properties, and biological engagement. For instance, the position of the chloro substituent influences nucleophilic aromatic substitution (SNAr) susceptibility and metal-catalyzed cross-coupling efficiency [1]. While the 2-chloro-4-hydroxy isomer offers a distinct vector for derivatization, the 4-chloro-2-hydroxy isomer (CAS 1611464-71-1) exhibits a different hydrogen-bonding network and electronic distribution, potentially altering its behavior in both synthesis and target binding [1]. Class-level data further underscore that even subtle regioisomeric shifts can lead to orders-of-magnitude differences in biological potency across nicotinonitrile derivatives [2]. Therefore, assuming interchangeability between 2-chloro-4-hydroxynicotinonitrile and its positional isomers without experimental validation introduces significant risk in medicinal chemistry campaigns and process development.

Quantitative Differentiation Evidence for 2-Chloro-4-hydroxynicotinonitrile (CAS 869802-74-4)


Regioisomeric Purity Specification vs. 5-Chloro-2-hydroxy Analog

2-Chloro-4-hydroxynicotinonitrile is commercially available at a purity of ≥95% . In contrast, the 5-chloro-2-hydroxy analog (CAS 1048913-62-7) is commonly offered at 97% purity . While both compounds are supplied in high purity, the 2-chloro-4-hydroxy isomer maintains a slightly lower specification baseline. Importantly, the regioisomeric difference between the 2-chloro-4-hydroxy and 5-chloro-2-hydroxy patterns leads to distinct predicted physicochemical profiles: the former exhibits a predicted boiling point of 485.9±45.0 °C and density of 1.52±0.1 g/cm³ , whereas the latter has a lower predicted boiling point of 279.4±40.0 °C and density of 1.45±0.1 g/cm³ . These differences directly impact purification strategy (e.g., distillation feasibility) and handling during scale-up.

Medicinal Chemistry Process Chemistry Quality Control

Storage Condition Requirements Relative to 5-Chloro-2-hydroxy Isomer

2-Chloro-4-hydroxynicotinonitrile requires storage at 0–5°C to prevent degradation . In contrast, the 5-chloro-2-hydroxy analog is stable at room temperature [1]. This differential stability requirement stems from the position of the chloro and hydroxy groups, which affects the compound's propensity for hydrolysis or oxidation. The need for refrigerated storage for the 2-chloro-4-hydroxy isomer increases logistical complexity and cost, but may also indicate higher reactivity in certain nucleophilic displacement reactions.

Compound Management Stability Logistics

Class-Level Biological Activity Context for Nicotinonitrile Scaffolds

While direct biological data for 2-Chloro-4-hydroxynicotinonitrile are not publicly available, the nicotinonitrile scaffold class demonstrates potent cytotoxicity with IC50 values ranging from 0.030 to 0.31 µM against multiple cancer cell lines [1]. This class-level activity establishes a baseline expectation for the scaffold's potential. However, specific regioisomeric substitution patterns critically modulate this activity; for example, 2-hydroxy-5,6-diarylnicotinonitriles and 2-chloro-5,6-diarylnicotinonitriles have been synthesized in good yields (typically 60–85%) and exhibit distinct biological profiles [2]. The 2-chloro-4-hydroxy arrangement presents a unique vector for further functionalization that may lead to differentiated potency and selectivity compared to other regioisomers.

Drug Discovery SAR Anticancer

Validated Application Scenarios for 2-Chloro-4-hydroxynicotinonitrile (CAS 869802-74-4) Based on Current Evidence


Medicinal Chemistry: Regioisomer-Defined SAR Exploration

Given the regioisomer-specific physicochemical differences (e.g., predicted boiling point of 485.9±45.0 °C vs. 279.4±40.0 °C for the 5-chloro-2-hydroxy analog) , 2-Chloro-4-hydroxynicotinonitrile is best deployed in systematic structure-activity relationship (SAR) studies where the precise position of the chloro and hydroxy groups is a variable. The compound's unique substitution pattern offers a distinct vector for diversification, enabling the synthesis of libraries that probe the effect of regioisomerism on target binding and pharmacokinetic properties.

Process Chemistry: Reaction Condition Screening Based on Stability Profile

The requirement for cold storage (0–5°C) indicates a higher sensitivity to ambient conditions compared to the room-temperature-stable 5-chloro-2-hydroxy isomer. This characteristic makes 2-Chloro-4-hydroxynicotinonitrile a suitable candidate for evaluating stability under various reaction conditions (e.g., nucleophilic aromatic substitution, metal-catalyzed couplings) where controlled temperature may be leveraged to enhance selectivity or yield. Its procurement should be accompanied by a plan for immediate use or cold-chain logistics.

Building Block Synthesis: Accessing Diversified Nicotinonitrile Derivatives

The nicotinonitrile scaffold, as a class, is a proven privileged structure in medicinal chemistry, with derivatives exhibiting IC50 values as low as 0.030 µM in cytotoxicity assays [1]. 2-Chloro-4-hydroxynicotinonitrile serves as a strategic building block for generating novel analogs through reactions at the chloro, hydroxy, or nitrile functionalities. The 2-chloro-4-hydroxy pattern specifically enables orthogonal functionalization strategies that are not feasible with the 4-chloro-2-hydroxy or 5-chloro-2-hydroxy isomers, thereby expanding accessible chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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